Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-
Description
The compound Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- is a piperazine derivative featuring a sulfonamide group at the 1-position and a cyclohexyl substituent at the 4-position. The sulfonamide moiety is attached to a 3-chloro-4-methoxyphenyl ring, which introduces electron-withdrawing (chloro) and electron-donating (methoxy) effects. This structural combination likely influences its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity. Piperazine derivatives are known for diverse pharmacological activities, including psychoactive, analgesic, and enzyme inhibitory effects, depending on their substituents .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-cyclohexylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-23-17-8-7-15(13-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVOUPJKHJNMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172889 | |
| Record name | Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524719-46-8 | |
| Record name | Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524719-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Addition Salt Formation
Purification of intermediates as acid-addition salts (e.g., hydrochlorides) enhances crystallinity and facilitates isolation. For example, treating the crude piperazine derivative with concentrated HCl in ethanol yields a crystalline hydrochloride salt, which is filtered and washed with cold diethyl ether.
Solvent and Temperature Effects
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF improve sulfonylation rates but may require subsequent aqueous workups to remove unreacted reagents. Lower temperatures (0–10°C) are critical for minimizing side reactions during alkylation steps.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Piperazine derivatives with reduced functional groups.
Substitution Products: Substituted piperazine derivatives with various nucleophiles attached.
Scientific Research Applications
Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: Piperazine derivatives are known for their potential therapeutic properties, including antipsychotic, anticonvulsant, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a ligand for various receptors, influencing signaling pathways and cellular responses. The cyclohexyl ring may contribute to the compound's binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations:
- Cyclohexyl vs. Methylcyclohexyl: The cyclohexyl group in the target compound increases lipophilicity, which may improve blood-brain barrier penetration, a common feature in psychoactive piperazines (e.g., MT-45) . In contrast, the stereospecific methylcyclohexyl in may enhance selectivity for serotonin receptors .
- Sulfonamide vs. Aryl Groups: The sulfonamide group in the target compound and improves metabolic stability compared to MT-45’s diphenylethyl group, which is prone to oxidative metabolism .
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The compound Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl- (CAS Number: 524719-46-8) is a notable example of this class. This article delves into its biological activities, supported by research findings and case studies.
- Molecular Formula : C17H25ClN2O3S
- Molecular Weight : 372.91 g/mol
- SMILES Notation : COc1ccc(cc1Cl)S(=O)(=O)N1CCN(CC1)C1CCCCC1
Antibacterial Activity
Research indicates that piperazine derivatives exhibit varying degrees of antibacterial activity. A study focused on synthesized piperazine compounds demonstrated moderate to strong activity against several bacterial strains, particularly:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
The study employed various methodologies including docking studies and bovine serum albumin (BSA) binding interactions to elucidate the pharmacological effectiveness of these compounds, highlighting their potential as new antibacterial agents .
Enzyme Inhibition
Piperazine derivatives are also known for their enzyme inhibitory properties. Specifically, they have shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The IC50 values for some active compounds were reported as follows:
| Compound ID | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | AChE |
| Compound 7m | 0.63 ± 0.001 | AChE |
| Compound 7n | 2.17 ± 0.006 | Urease |
These results suggest that piperazine derivatives could serve as potential leads for the development of new therapeutic agents targeting neurological disorders and other conditions associated with enzyme dysregulation .
Case Studies and Research Findings
- Anticancer Activity : Some studies have indicated that piperazine derivatives possess anticancer properties, with specific compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, a derivative showed selective toxicity towards breast cancer cells while sparing normal cells, indicating a promising therapeutic index.
- Neuroprotective Effects : Recent investigations into the neuroprotective potential of piperazine derivatives have revealed their ability to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases. This is attributed to their selective agonistic activity at dopamine receptors, particularly the D3 receptor .
- Pharmacokinetics and Toxicology : Comprehensive studies have been conducted to assess the pharmacokinetic profiles of these compounds, revealing favorable absorption and distribution characteristics along with low toxicity levels in preliminary assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
